
Methyl biphenyl-2-carboxylate
Vue d'ensemble
Description
Methyl biphenyl-2-carboxylate, also known as MBC, is an organic compound with a molecular formula of C14H12O2. It is an aromatic compound, meaning it contains a benzene ring. MBC is a white crystalline solid with a melting point of 80°C and a boiling point of 150°C. It is soluble in benzene, chloroform, and ether, and slightly soluble in water. It is a widely used synthetic intermediate in organic synthesis and has a wide range of applications in the field of pharmaceuticals, agrochemicals, and other industries.
Applications De Recherche Scientifique
Fluorescent Chloride Sensor : Methyl biphenyl-2-carboxylate has been used in the synthesis of a fluorescent chloride sensor. This sensor exhibits a change in emission from blue to bright green in the presence of chloride ions, demonstrating its potential in chloride sensing applications (Das, Mohar, & Bag, 2021).
Synthesis of Biphenyl Benzimidazoles : It has been utilized in the synthesis of new biphenyl benzimidazoles. These compounds were synthesized starting with O-phenylenediamine and carboxylic acids and have potential applications in pharmaceutical research (Zhou Zhi-ming et al., 2004).
Porphyrin-Encapsulating Material : This compound is involved in the creation of porph@MOM-10, a microporous metal-organic material containing CdTMPyP cations encapsulated in an anionic Cd(II) carboxylate framework. This material has potential in catalytic and porous material applications (Zhang et al., 2012).
Tyrosinase Inhibitors : this compound derivatives have been synthesized and exhibited significant anti-tyrosinase activities, comparable to standard inhibitor kojic acid. These findings highlight its potential in medicinal chemistry, particularly in the treatment of conditions related to tyrosinase activity (Kwong et al., 2017).
Angiotensin II Receptor Antagonists : It has been used in synthesizing non-peptide angiotensin II receptor antagonists, showing potential as hypertensive agents (Sharma, Kohli, & Sharma, 2010).
Liquid Crystals : this compound derivatives have been explored in the synthesis of new liquid-crystalline materials, displaying diverse phase sequences and potential applications in display technologies (Kang et al., 2006).
Metalation and Cyclization : It has been used in metalation reactions, leading to site-selective electrophilic substitution and cyclization to produce the fluorenone skeleton, indicating its utility in organic synthesis and material science (Tilly, Samanta, Castanet, De, & Mortier, 2006).
Orientations Futures
Biphenyl compounds, including Methyl biphenyl-2-carboxylate, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of this compound likely involve further exploration of its potential applications in these areas.
Propriétés
IUPAC Name |
methyl 2-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAFVJVEADYQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the antifungal potential of Methyl biphenyl-2-carboxylate against Candida albicans?
A1: Research suggests that this compound exhibits moderate antifungal activity against Candida albicans strains. In a study evaluating various cinnamic and benzoic acid esters, this compound demonstrated Minimum Inhibitory Concentration (MIC) values of 128 μg/mL against C. albicans strains LM-106 and LM-23, and 256 μg/mL against strain ATCC-76645 [].
Q2: How does the structure of this compound relate to its antifungal activity?
A2: While the specific mechanism of action of this compound against C. albicans remains unclear, the study suggests that certain structural features contribute to its antifungal activity []. The presence of the biphenyl group and the ester linkage seem to play a role in its effectiveness against the tested C. albicans strains. Further research exploring structure-activity relationships is needed to understand the specific structural elements crucial for its antifungal action.
Q3: Are there any known synthetic routes for this compound?
A3: Yes, this compound can be synthesized via the N-alkylation of 2-aryl-benzimidazoles with methyl 4’-(bromomethyl)biphenyl-2-carboxylate, followed by hydrolysis with KOH in a methanol and water solution [, ]. This synthetic route highlights the possibility of modifying the 2-aryl substituent on the benzimidazole ring, potentially influencing the compound's activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



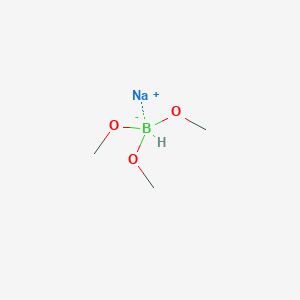
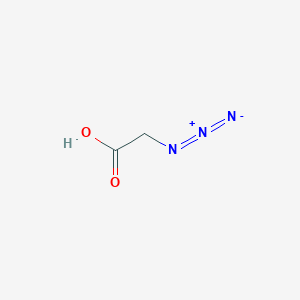

![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
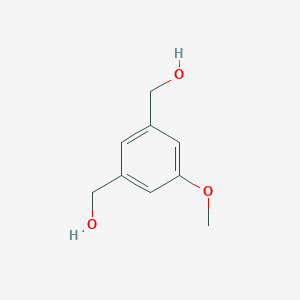
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
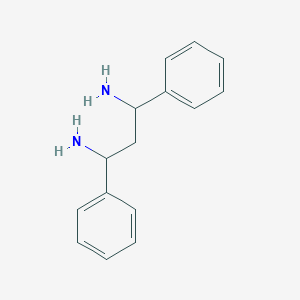

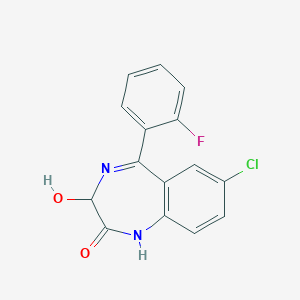
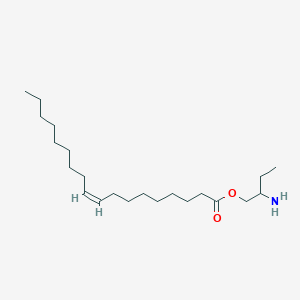
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)